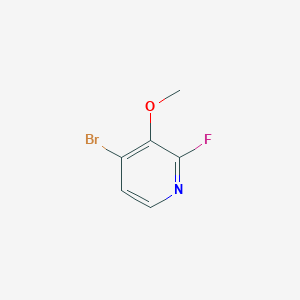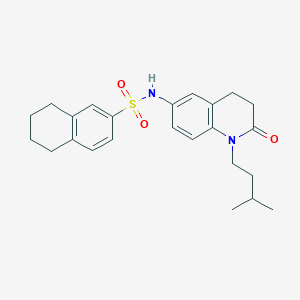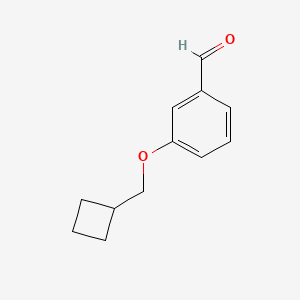![molecular formula C21H14BrNO4 B2442339 N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922031-90-1](/img/structure/B2442339.png)
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzodioxole compounds has been reported in the literature . These compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar benzodioxole compounds has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzodioxole compounds have been described in the literature . The reactions were monitored by TLC and the products were characterized by conventional spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzodioxole compounds have been analyzed using various techniques . For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical synthesis and characterization form the backbone of research into compounds like N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, studies have been conducted on the synthesis of nitrogen heterocycles bearing biologically active carboxamide moiety, which demonstrate potential as antitumor agents. Such research emphasizes the importance of synthetic routes for generating compounds with promising biological activities (Bakare, 2021).
Antimicrobial and Antitumor Activity
Compounds structurally related to N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide have been evaluated for their antimicrobial and antitumor properties. The synthesis and biological evaluation of novel derivatives incorporating the carboxamide moiety have shown potential as antimicrobial agents. This highlights the compound's relevance in developing new therapeutic agents against various bacterial and fungal strains (Apostol et al., 2022).
Photoinitiators for Polymerization
Another significant application is in the field of polymer science, where derivatives of 1,3-benzodioxole have been utilized as photoinitiators for free radical polymerization. This application is crucial for developing materials with specific properties, tailored through polymer chemistry. A study demonstrated that a 1,3-benzodioxole derivative acts as a caged one-component Type II photoinitiator, showcasing the versatility of these compounds in material science and engineering (Kumbaraci et al., 2012).
Safety And Hazards
Direcciones Futuras
The future directions for “N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant activities . The development and discovery of novel anticancer medications remain extremely important due to various factors .
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFGWIZMYLCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

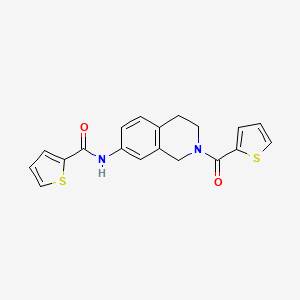
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)
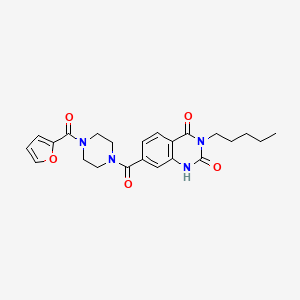
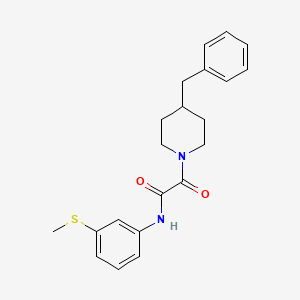
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
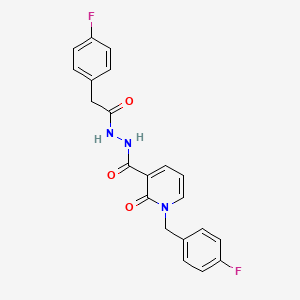
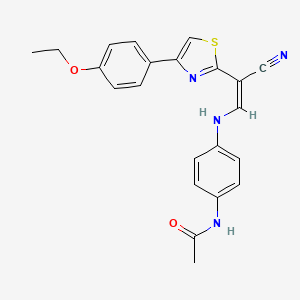
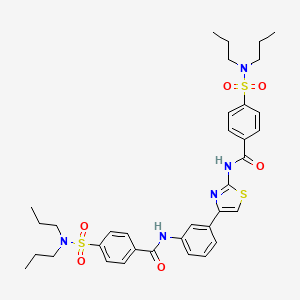
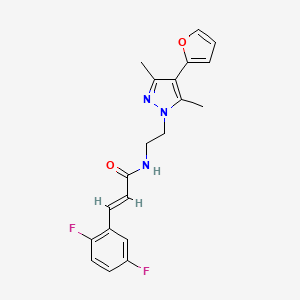
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)
